molecular formula C14H20N4O3 B1676378 Methenamine mandelate CAS No. 587-23-5

Methenamine mandelate

Cat. No. B1676378
CAS RN: 587-23-5
M. Wt: 292.33 g/mol
InChI Key: UXNFIJPHRQEWRQ-UHFFFAOYSA-N
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Description

Methenamine mandelate is a urinary antibacterial agent. It is the chemical combination of mandelic acid with methenamine . It is available for oral use as film-coated tablets . It is used to prevent or control returning urinary tract infections caused by certain bacteria .


Molecular Structure Analysis

Methenamine mandelate has the molecular formula C14H20N4O3 and a molecular weight of 292.33 . Methenamine is a heterocyclic organic compound with a cage-like structure similar to adamantane .


Chemical Reactions Analysis

In an acidic environment, methenamine is converted to ammonia and formaldehyde, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids . Despite over a century of use, there is no evidence of bacterial resistance to methenamine’s bacteriostatic activity .


Physical And Chemical Properties Analysis

Methenamine mandelate has a melting point of 128-130°C and a flash point of 250°C . It shows absorption maxima at 230 nm .

Scientific Research Applications

Application in Neurogenic Bladder Dysfunction

Methenamine mandelate has been studied for its effectiveness in preventing urinary tract infections (UTIs) in patients with neurogenic bladder dysfunction. In a trial, it was observed that patients receiving methenamine mandelate experienced significantly lower infection rates compared to those in a placebo group, highlighting its potential as an effective urinary antiseptic in such conditions (Kevorkian, Merritt, & Ilstrup, 1984).

Potential Anti-Cancer Application

A groundbreaking application of methenamine mandelate involves its use in cancer treatment. Researchers have developed a pH-sensitive nanoparticle containing methenamine mandelate and NaHCO3. This formulation enables the conversion of methenamine mandelate into formaldehyde in acidic environments, such as those found in lysosomes and endo-lysosomes of cancer cells. This conversion induces DNA damage, leading to cell cycle arrest, growth inhibition, and apoptosis in cancer cells. Moreover, this formulation has shown a significant inhibitory effect on the growth of MCF-7 xenograft tumors in vivo, suggesting a promising new anti-cancer function for methenamine mandelate (Zhang et al., 2017).

Antiseptic Properties in Urinary Tract Infections

Methenamine mandelate, when used in conjunction with mandelic acid, acts as a broad-spectrum antibacterial agent. It's particularly promoted for chronic or recurrent urinary infections. The drug yields formaldehyde and mandelic acid in urine, effective only in the urine and not in the tissues of the urinary tract. For effective antibacterial activity, a pH of 5.5 or less in the urine is necessary, often requiring a supplementary acidifying agent (Drug and Therapeutics Bulletin, 1963).

Relevance in Multidrug Resistance Era

In the current era of multidrug resistance, methenamine mandelate's unique antiseptic properties are being reconsidered, especially for the prevention of recurrent UTIs. It's suggested that methenamine should be considered when commonly used antibiotics fail to suppress recurrent UTIs, indicating its potential resurgence as a valuable therapeutic agent (Lo, Hammer, Zegarra, & Cho, 2014).

Use in Treatment of Urinary Tract Infections in Geriatric Patients

Methenamine mandelate has been studied for its efficacy in treating urinary tract infections in aged hospital patients with chronic diseases. A significant percentage of patients treated with methenamine mandelate showed clearance of bacteriuria, indicating its effectiveness in managing urinary infections in the elderly population (Bohensky, 1969).

Safety And Hazards

Methenamine mandelate may cause nausea, vomiting, diarrhea, abdominal cramps, and loss of appetite. It may also cause bladder irritation, painful/frequent urination, and bloody/pink urine when taken in higher than recommended doses . It is contraindicated in patients with renal insufficiency, severe hepatic disease, severe dehydration, and in patients who have exhibited hypersensitivity to any component of the product .

properties

IUPAC Name

2-hydroxy-2-phenylacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.C6H12N4/c9-7(8(10)11)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5,7,9H,(H,10,11);1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNFIJPHRQEWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941180
Record name Hydroxy(phenyl)acetic acid--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1)
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Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methenamine mandelate

CAS RN

587-23-5, 6754-75-2, 19442-87-6
Record name Methenamine mandelate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-hydroxy-, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methenamine mandelate [USP]
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Record name Hexamethylenetetramine, mandelate
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Record name Hydroxy(phenyl)acetic acid--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1)
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Record name Methenamine mandelate
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Record name METHENAMINE MANDELATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
C Pavitrapok, DA Williams - Journal of pharmaceutical and biomedical …, 2006 - Elsevier
… plots and for the analysis of methenamine mandelate and methenamine hippurate tablets. A … Methenamine mandelate stock solution: 0.1 g of methenamine mandelate was accurately …
Number of citations: 21 www.sciencedirect.com
AL Gandelman - The Journal of Urology, 1967 - auajournals.org
… The usefulness of methenamine mandelate as a urinary antibacterial agent has been demon… reliable approach to the assessment of the antibacterial activity of methenamine mandelate …
Number of citations: 25 www.auajournals.org
R Gleckman, S Alvarez, DW Joubert… - American journal of …, 1979 - europepmc.org
… use, and dosage of methenamine hippurate and methenamine mandelate are reviewed. The … Methenamine mandelate and hippurate are effective in the prevention of recurrent urinary …
Number of citations: 22 europepmc.org
L Zhang, W Hao, L Xu, Y Gao, X Wang, D Zhu, Z Chen… - Acta Biomaterialia, 2017 - Elsevier
… containing both methenamine mandelate and NaHCO 3 . Methenamine mandelate/NaHCO … burst nanoparticles and lead to the rapidly release of methenamine mandelate. Meanwhile, …
Number of citations: 15 www.sciencedirect.com
JV Scudi, JF Reinhard - The Journal of Laboratory and Clinical …, 1948 - translationalres.com
Mandelamine readily penetrates the red blood cell and distributes itself in proportion to the water content of whole blood. In the dog the volume of distribution approximates the total …
Number of citations: 10 www.translationalres.com
JW Turczan, BA Goldwitz - Journal of the Association of Official …, 1973 - academic.oup.com
… in methenamine and methenamine mandelate tablets. Maleic … of methenamine and methenamine mandelate in tablets, is … Methenamine (I) and its salt, methenamine mandelate (II), …
Number of citations: 14 academic.oup.com
CA Gaglia, LA Gosser, L Chafetz - Analytical Chemistry, 1972 - ACS Publications
… of methenamine mandelate. Triplicate assays on a sample of methenamine mandelate by the … rate of the methenamine mandelate in the mixed solvent. The dissolution problem was …
Number of citations: 9 pubs.acs.org
BW Griffiths, JE Legan - Analytical Chemistry, 1959 - ACS Publications
… Methenamine and methenamine mandelate were … microgram amounts of methenamine mandelate in bacterial … , in the estimation of methenamine mandelate in sensitivity test disks. The …
Number of citations: 4 pubs.acs.org
RR Ross, GF Conway - American Journal of Diseases of …, 1970 - jamanetwork.com
… Methenamine mandelate has been widely used as a safe and relatively effective urinary … symptoms following accidental ingestion of a large amount of methenamine mandelate. Clinical, …
Number of citations: 16 jamanetwork.com
WM Du Chatinier, AJ Wittebrood, MH De Jong… - Analytical …, 1989 - Taylor & Francis
… Methenamine mandelate is an urinary antibacterial agent useful in the long-term therapy of … Various methods have been reported for the determination of methenamine mandelate in …
Number of citations: 2 www.tandfonline.com

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